![molecular formula C8H9NO2 B15072385 (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products: The major products formed from these reactions include pyridine-N-oxides, dihydropyridine derivatives, and various substituted pyrano[2,3-b]pyridines .
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol derivatives are being investigated for their therapeutic potential. They have been explored for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: Compared to these similar compounds, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol exhibits unique structural features that enhance its reactivity and stability. Its fused ring system provides a rigid framework that can interact more effectively with biological targets, making it a more potent bioactive molecule .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(4R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m1/s1 |
Clé InChI |
ZVXJNBXHDDSCHZ-SSDOTTSWSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1O)C=CC=N2 |
SMILES canonique |
C1COC2=C(C1O)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



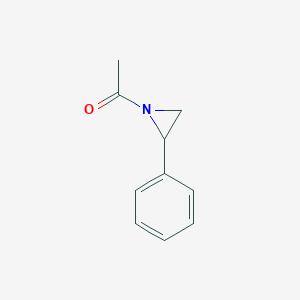
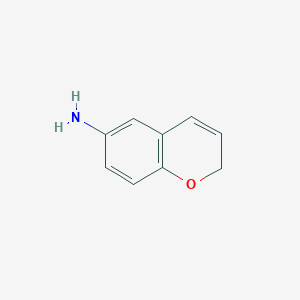
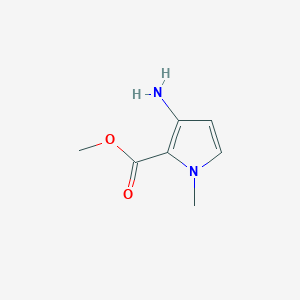
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)

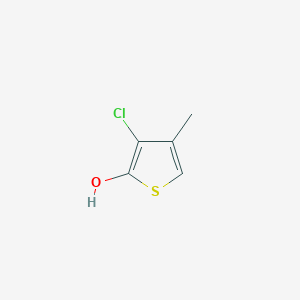
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)

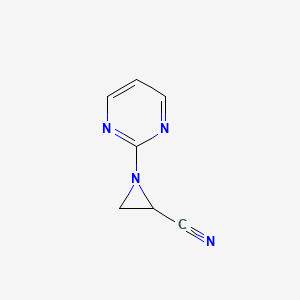
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)

